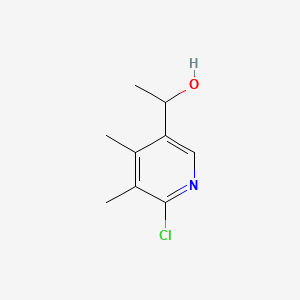
1-(6-Chloro-4,5-dimethylpyridin-3-yl)ethan-1-ol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(6-Chloro-4,5-dimethylpyridin-3-yl)ethan-1-ol is a chemical compound characterized by its unique structure, which includes a pyridine ring substituted with chlorine and methyl groups
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-(6-Chloro-4,5-dimethylpyridin-3-yl)ethan-1-ol typically involves the chlorination of 4,5-dimethylpyridine followed by the introduction of an ethan-1-ol group. The reaction conditions often require controlled temperatures and the use of specific catalysts to ensure the desired product is obtained with high purity.
Industrial Production Methods: Industrial production of this compound may involve large-scale chlorination processes followed by purification steps such as distillation or recrystallization. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process.
Chemical Reactions Analysis
Types of Reactions: 1-(6-Chloro-4,5-dimethylpyridin-3-yl)ethan-1-ol can undergo various chemical reactions, including:
Oxidation: This reaction can convert the ethan-1-ol group to a carbonyl group.
Reduction: The compound can be reduced to form different derivatives.
Substitution: The chlorine atom can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Nucleophiles like amines or thiols can be used to replace the chlorine atom.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield a ketone, while substitution can produce various substituted pyridine derivatives.
Scientific Research Applications
1-(6-Chloro-4,5-dimethylpyridin-3-yl)ethan-1-ol has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex molecules.
Biology: The compound can be used in studies involving enzyme interactions and metabolic pathways.
Industry: It can be used in the production of agrochemicals and other industrial chemicals.
Mechanism of Action
The mechanism of action of 1-(6-Chloro-4,5-dimethylpyridin-3-yl)ethan-1-ol involves its interaction with specific molecular targets. The chlorine and methyl groups on the pyridine ring can influence the compound’s binding affinity to enzymes or receptors, thereby modulating biological activity. The ethan-1-ol group can also participate in hydrogen bonding, further affecting the compound’s interactions.
Comparison with Similar Compounds
1-(6-Chloro-4-methylpyridin-3-yl)ethan-1-ol: Similar structure but with fewer methyl groups.
1-(6-Chloro-4,5-dimethylpyridin-3-yl)propan-1-ol: Similar structure but with a longer alkyl chain.
Uniqueness: 1-(6-Chloro-4,5-dimethylpyridin-3-yl)ethan-1-ol is unique due to the specific arrangement of chlorine and methyl groups on the pyridine ring, which can significantly influence its chemical reactivity and biological activity compared to its analogs.
Properties
Molecular Formula |
C9H12ClNO |
|---|---|
Molecular Weight |
185.65 g/mol |
IUPAC Name |
1-(6-chloro-4,5-dimethylpyridin-3-yl)ethanol |
InChI |
InChI=1S/C9H12ClNO/c1-5-6(2)9(10)11-4-8(5)7(3)12/h4,7,12H,1-3H3 |
InChI Key |
HXCOGZXOSGRJRB-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C(=NC=C1C(C)O)Cl)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


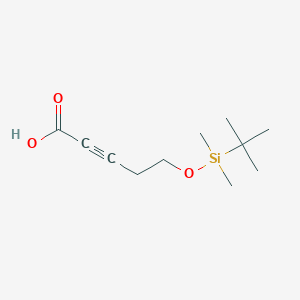
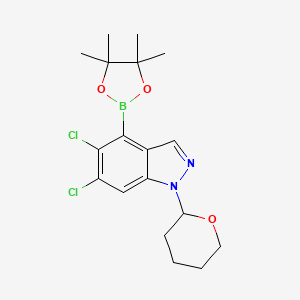
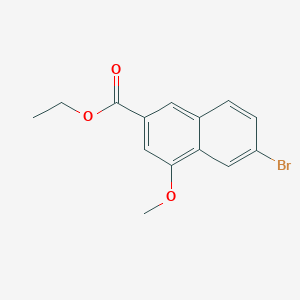
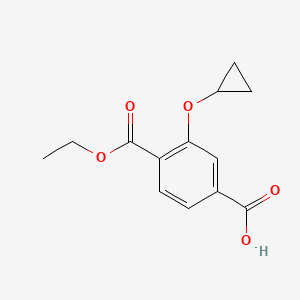

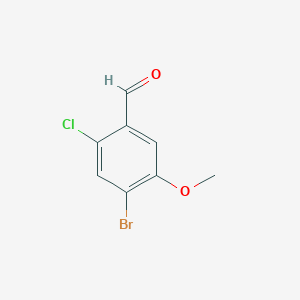
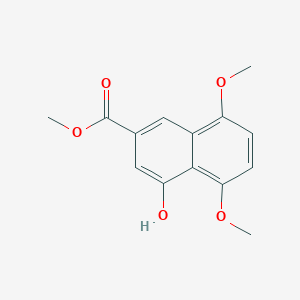
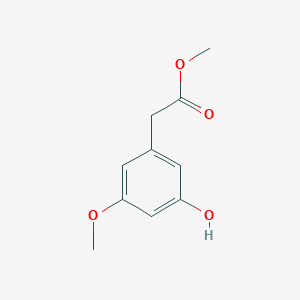

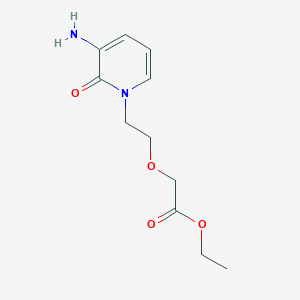
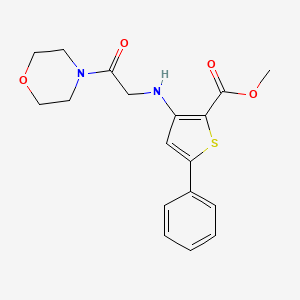
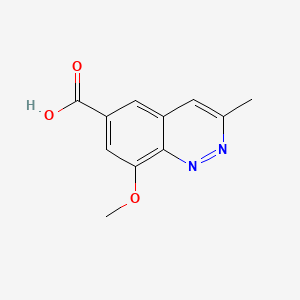
acetic acid](/img/structure/B13935082.png)
![6-Bromo-3-iodoimidazo[1,2-A]pyrazin-8-amine](/img/structure/B13935091.png)
